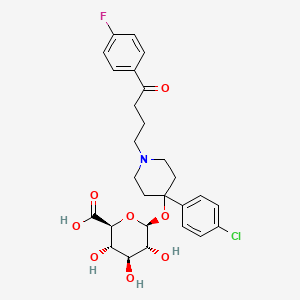

Haloperidol Glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNLYKVTHNLKNZ-AMWBNRJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747874 | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100442-88-4 | |

| Record name | Haloperidol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOPERIDOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Enzymology of Haloperidol Glucuronide

UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Haloperidol (B65202) Glucuronidation

Identification of UGT1A4, UGT1A9, and UGT2B7 in O- and N-Glucuronidation Processes

Research has pinpointed three key UGT isoforms involved in the glucuronidation of haloperidol: UGT1A4, UGT1A9, and UGT2B7. pharmgkb.orgnih.govpharmgkb.org Both O-glucuronidation and N-glucuronidation pathways are influenced by these enzymes. Specifically, the formation of the major metabolite, haloperidol O-glucuronide, is catalyzed by all three isoforms: UGT1A4, UGT1A9, and UGT2B7. nih.govresearchgate.net In contrast, the formation of the minor metabolite, haloperidol N-glucuronide, appears to be an exclusive function of the UGT1A4 isoform. nih.govresearchgate.net This specificity highlights the distinct roles these enzymes play in the metabolic fate of haloperidol.

Quantitative Contributions of Specific UGT Isoforms to Haloperidol O-Glucuronidation

While three UGT isoforms are capable of O-glucuronidating haloperidol, their contributions are not equal. Studies utilizing the relative activity factor concept have estimated the quantitative input of each isoform in human liver microsomes. nih.gov These estimations reveal that UGT2B7 is the primary contributor, responsible for approximately 70% of haloperidol O-glucuronidation. pharmgkb.orgnih.gov UGT1A9 plays a secondary role, contributing about 20%, while UGT1A4 accounts for the remaining 10%. pharmgkb.orgnih.gov This distribution underscores the predominant role of UGT2B7 in the main metabolic pathway of haloperidol.

| UGT Isoform | Contribution to Haloperidol O-Glucuronidation |

| UGT2B7 | ~70% |

| UGT1A9 | ~20% |

| UGT1A4 | ~10% |

Role of UGT1A4 in Haloperidol N-Glucuronide Formation

The formation of haloperidol N-glucuronide is a more specialized process, solely catalyzed by the UGT1A4 isoform. nih.govresearchgate.net This enzyme is known for its ability to catalyze the N-glucuronidation of tertiary amines, a chemical group present in the haloperidol structure. researchgate.netoup.com The exclusive role of UGT1A4 in this minor metabolic pathway further delineates the specific functions of different UGT isoforms in drug metabolism. nih.govresearchgate.net

Enzymatic Mechanisms of Haloperidol Glucuronide Biosynthesis

The biosynthesis of this compound is a two-step enzymatic reaction that relies on a specific co-factor and is governed by the principles of enzyme kinetics and substrate specificity.

Role of Uridine Diphospho-Glucuronic Acid (UDPGA) as a Co-factor in Glucuronidation

The central molecule enabling the glucuronidation process is Uridine Diphospho-Glucuronic Acid (UDPGA). wikipedia.orgontosight.ai UDPGA serves as the activated form of glucuronic acid, acting as a donor molecule in the reaction. wikipedia.orgontosight.ai The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDPGA to the haloperidol molecule. wikipedia.orgwikipathways.org This conjugation reaction is a cornerstone of phase II metabolism, transforming lipophilic compounds into more water-soluble and readily excretable forms. wikipedia.orgnih.gov The transport of UDPGA into the lumen of the endoplasmic reticulum, where the catalytic site of UGTs is located, is an essential step for this process to occur. nih.gov

Substrate Specificity and Enzyme Kinetics of UGTs for Haloperidol

The interaction between UGT enzymes and haloperidol is characterized by specific kinetic parameters. Studies with human liver microsomes have shown that haloperidol O-glucuronidation follows monophasic kinetics. nih.gov The Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been determined for the recombinant UGT isoforms involved.

For haloperidol O-glucuronidation, the kinetic parameters are as follows:

UGT1A4: Km = 64 μM, Vmax = 0.6 nmol/min/mg nih.gov

UGT1A9: Km = 174 μM, Vmax = 2.3 nmol/min/mg nih.gov

UGT2B7: Km = 45 μM, Vmax = 1.0 nmol/min/mg nih.gov

These kinetic values provide insight into the efficiency and capacity of each enzyme to metabolize haloperidol. nih.gov The overlapping substrate specificities of UGTs mean that most substrates, including haloperidol, are glucuronidated by more than one isoform. nih.gov

| Enzyme | Kinetic Parameter | Value |

| Human Liver Microsomes (O-glucuronidation) | Km | 85 μM |

| Vmax | 3.2 nmol/min/mg | |

| Recombinant UGT1A4 (O-glucuronidation) | Km | 64 μM |

| Vmax | 0.6 nmol/min/mg | |

| Recombinant UGT1A9 (O-glucuronidation) | Km | 174 μM |

| Vmax | 2.3 nmol/min/mg | |

| Recombinant UGT2B7 (O-glucuronidation) | Km | 45 μM |

| Vmax | 1.0 nmol/min/mg |

Determination of Michaelis-Menten Kinetic Parameters (Vmax, Km) for Haloperidol Glucuronidation

The kinetics of the formation of haloperidol's primary glucuronide metabolite, the O-glucuronide, have been characterized in human liver microsomes (HLM). Studies show that the reaction follows monophasic, or standard, Michaelis-Menten kinetics. nih.gov The Michaelis constant (Km), which reflects the substrate concentration at half of the maximum reaction velocity, was determined to be 85 μM. nih.gov The maximum velocity (Vmax) of the reaction was found to be 3.2 nmol·min⁻¹·mg⁻¹. nih.gov

Further kinetic analyses have been performed on individual recombinant UGT isoforms that are known to catalyze this reaction. These studies provide insight into the specific contribution and efficiency of each enzyme. The kinetic parameters for the O-glucuronidation of haloperidol by these individual enzymes are detailed below. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Haloperidol O-Glucuronidation by Recombinant UGT Isoforms

| Enzyme Isoform | Km (μM) | Vmax (nmol·min⁻¹·mg⁻¹) |

|---|---|---|

| UGT1A4 | 64 | 0.6 |

| UGT1A9 | 174 | 2.3 |

| UGT2B7 | 45 | 1.0 |

Source: Data from Kato et al., 2012. nih.gov

Structural Isomerism of this compound: O-Glucuronides and N-Glucuronides

The chemical structure of haloperidol contains both a hydroxyl (-OH) group and a tertiary amine (N) atom, making it susceptible to glucuronidation at two different sites. This results in the formation of two distinct structural isomers: O-glucuronides and N-glucuronides. researchgate.netnih.gov Research has identified two glucuronides formed during the incubation of haloperidol with human liver microsomes. nih.govresearchgate.net These have been identified as the major O-glucuronide and the minor N-glucuronide, with the formation of the O-glucuronide being more than 10 times greater than that of the N-glucuronide. nih.govresearchgate.net

Characterization of Major O-Glucuronide Formation Pathways

The primary metabolic pathway for haloperidol glucuronidation leads to the formation of Haloperidol O-glucuronide. pharmgkb.orgnih.govresearchgate.net This isomer is created when glucuronic acid is attached to the tertiary hydroxyl group of the haloperidol molecule. hmdb.ca

The catalytic activity of these specific enzymes in forming the O-glucuronide has been measured, as shown in the table below.

Table 2: Formation Rate of Haloperidol O-Glucuronide by Recombinant Human UGTs

| Enzyme Isoform | Formation Rate (nmol·min⁻¹·mg⁻¹) |

|---|---|

| UGT1A9 | 1.63 |

| UGT2B7 | 1.29 |

| UGT1A4 | 0.44 |

Source: Data from Kato et al., 2012. researchgate.net

In Vitro and Ex Vivo Research Models for Studying Haloperidol Glucuronidation

Application of Human Liver Microsomes (HLM) in Glucuronidation Studies

Human liver microsomes (HLM) are a standard in vitro tool for studying drug metabolism. They are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). springernature.comcapes.gov.br

Incubating haloperidol (B65202) with HLM in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA), results in the formation of two distinct glucuronide conjugates. nih.gov The primary metabolite formed is haloperidol O-glucuronide, with a much smaller amount of haloperidol N-glucuronide also being produced. nih.govresearchgate.net The difference in formation between the major and minor metabolites is greater than tenfold. nih.gov

Kinetic studies using HLM have characterized the formation of the main metabolite, the O-glucuronide. The process follows monophasic Michaelis-Menten kinetics. nih.gov These studies provide essential data for understanding the efficiency of this metabolic pathway in the human liver. nih.gov

| Kinetic Parameter | Value |

|---|---|

| Km (Michaelis constant) | 85 µM |

| Vmax (Maximum reaction velocity) | 3.2 nmol·min⁻¹·mg⁻¹ |

Data sourced from a study on human UGT isoforms involved in haloperidol glucuronidation. nih.gov

Further research using a panel of 17 different HLM samples showed a significant correlation between haloperidol O-glucuronidation and the activity of UGT2B7, as measured by zidovudine (B1683550) O-glucuronidation (a probe activity for UGT2B7). nih.gov Additionally, the reaction was significantly inhibited by gemfibrozil, a known inhibitor of UGT2B7, further suggesting that UGT2B7 is the primary enzyme responsible for this reaction in the human liver. nih.gov

Utilization of Recombinant Human UGT Expression Systems (e.g., Baculovirus-Infected Insect Cells)

To pinpoint the specific UGT isoforms responsible for haloperidol's glucuronidation, researchers utilize recombinant human UGTs. springernature.com These enzymes are produced in heterologous expression systems, such as baculovirus-infected insect cells (e.g., Sf9 cells), which allow for the study of individual enzyme activity in isolation. nih.govoup.com

Studies with a panel of recombinant UGTs have demonstrated that multiple isoforms contribute to haloperidol metabolism. nih.gov

Haloperidol O-glucuronidation is catalyzed by UGT1A4, UGT1A9, and UGT2B7. nih.govresearchgate.net

Haloperidol N-glucuronidation is catalyzed exclusively by UGT1A4. nih.govresearchgate.net

Kinetic analyses of these individual recombinant enzymes reveal their relative efficiencies in forming the O-glucuronide. nih.gov While UGT1A9 shows the highest maximum velocity (Vmax), UGT2B7 has a lower Michaelis constant (Km), indicating a higher affinity for haloperidol. nih.gov Based on these kinetics and inhibition studies, a relative activity factor approach estimated the contributions of each isoform in the liver: UGT2B7 is the major contributor (approx. 70%), followed by UGT1A9 (approx. 20%) and UGT1A4 (approx. 10%). pharmgkb.orgnih.gov

| UGT Isoform | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | Estimated Contribution in HLM |

|---|---|---|---|

| UGT1A4 | 64 | 0.6 | ~10% |

| UGT1A9 | 174 | 2.3 | ~20% |

| UGT2B7 | 45 | 1.0 | ~70% |

Data sourced from studies identifying and quantifying the contribution of UGT isoforms to haloperidol glucuronidation. pharmgkb.orgnih.gov

Employment of Animal Liver Microsomes (e.g., Rat Liver Microsomes, RLM) in Comparative Glucuronidation Research

Animal liver microsomes, such as those from rats (RLM), are often used in preclinical drug development for comparative metabolism studies. nih.gov These models help to identify species differences in metabolic pathways, which is crucial for extrapolating animal data to humans.

In the case of haloperidol, incubation with RLM and UDPGA results in the formation of a single glucuronide metabolite, confirmed to be haloperidol glucuronide. nih.gov Unlike in humans, the N-glucuronide is not formed, which is consistent with the fact that the rat ortholog of human UGT1A4 is not functional. researchgate.net Kinetic studies in RLM have determined the enzyme efficiency for this reaction in rats. nih.gov

| Kinetic Parameter | Value |

|---|---|

| Apparent Km | 61 ± 7.2 µM |

| Apparent Vmax | 271.9 ± 10.1 pmol·min⁻¹·mg⁻¹ |

Data sourced from a study on haloperidol glucuronidation in rat liver microsomes. nih.gov

Inhibition studies in RLM using substrate probes suggest that isoforms from the UGT2B family are primarily responsible for haloperidol glucuronidation in rats. nih.gov Specifically, borneol (a UGT2B12 substrate probe) and testosterone (B1683101) (a UGT2B1 substrate probe) inhibited the reaction by 90% and 40%, respectively, indicating that UGT2B12 and UGT2B1 are the main catalyzing isoforms in this species. nih.gov

The Gunn rat is a valuable animal model for UGT research. This strain has a genetic deficiency in UGT1A family enzymes due to a mutation. nih.gov Studying drug metabolism in these rats helps to differentiate the roles of UGT1A isoforms from other UGT families, such as UGT2B.

Hepatocyte Models for Comprehensive Glucuronidation Pathway Analysis

While microsomes are excellent for studying specific enzymatic reactions, they lack the complete cellular machinery. Hepatocytes, the primary cells of the liver, provide a more comprehensive in vitro model system. They contain the full complement of drug-metabolizing enzymes (both Phase I and Phase II), cofactors, and transporters, allowing for the analysis of the entire metabolic pathway of a drug within an intact cell. drugbank.com

In the context of haloperidol, hepatocyte models enable researchers to study the interplay between different metabolic routes, such as the balance between oxidation by cytochrome P450 enzymes and conjugation by UGTs. drugbank.com Since glucuronidation is the main metabolic pathway for haloperidol, accounting for over 50% of its biotransformation, hepatocytes are ideal for observing the production of this compound in a setting that more closely mimics the in vivo liver environment. drugbank.comnih.gov This integrated view is critical for understanding how upstream and competing metabolic reactions might influence the rate and extent of glucuronide formation.

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting Glucuronidation Processes in Virtual Systems

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in virtual human populations. nih.govdntb.gov.ua These models integrate physicochemical drug properties with physiological and enzymatic data to predict a drug's behavior in the body. researchgate.net

For haloperidol, PBPK models are developed by incorporating in vitro data, such as the kinetic parameters (Km and Vmax) obtained from HLM and recombinant UGT studies. nih.gov The model can mathematically represent the contributions of the key UGT isoforms (UGT1A4, UGT1A9, and UGT2B7) to hepatic glucuronidation. researchgate.netnih.gov By scaling the in vitro enzymatic activities to the whole-organ level, PBPK models can predict the in vivo clearance of haloperidol via the glucuronidation pathway. nih.gov This approach allows for the simulation of various scenarios, such as the impact of genetic polymorphisms in UGT enzymes or drug-drug interactions on haloperidol exposure, providing valuable predictions for clinical outcomes in a virtual setting before human trials. nih.govnih.gov

Analytical Methodologies for Haloperidol Glucuronide Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of haloperidol (B65202) glucuronide, enabling its separation from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development for Glucuronide Assay

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the assay of haloperidol glucuronide. nih.gov Method development focuses on achieving a clear separation of the glucuronide from other compounds. A study aimed at developing an HPLC method for this compound (HALG) utilized a C-18 reversed-phase column. nih.gov The incubation of rat liver microsomes with haloperidol and UDP-glucuronic acid resulted in a distinct peak in the HPLC chromatogram at 270 nm, which was subsequently identified as HALG. nih.gov

Key parameters in HPLC method development include the choice of the stationary phase (column) and the mobile phase composition. For instance, a C18 column is commonly used as the stationary phase. scielo.br Mobile phases are often a mixture of an aqueous buffer and an organic solvent, with the pH adjusted to optimize separation. scielo.br One method employed a mobile phase of 100 mM/L potassium dihydrogen phosphate-acetonitrile-TEA (10:90:0.1, v/v/v) with the pH adjusted to 3.5 using o-phosphoric acid. scielo.br Another approach used methanol-water (63:37, v/v) containing 0.2 M ammonium (B1175870) acetate. scielo.br The flow rate is also a critical parameter, with a typical rate being 2 mL/minute. scielo.br Detection is commonly performed using a UV/VIS detector at a specific wavelength, such as 230 nm or 254 nm. nih.govscielo.br

The validation of HPLC methods is crucial to ensure their reliability. jddtonline.info Validation parameters include linearity, precision, accuracy, reproducibility, limit of detection (LOD), and limit of quantification (LOQ). scielo.br Linearity is assessed over a specific concentration range, for example, 1-16 µg/mL for haloperidol. scielo.br

Table 1: Example of HPLC Method Parameters for Haloperidol Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | C18 column |

| Mobile Phase | 100 mM/L potassium dihydrogen phosphate-acetonitrile-TEA (10:90:0.1, v/v/v), pH 3.5 |

| Flow Rate | 2 mL/minute |

| Detection | UV/VIS at 230 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC/Time-of-Flight (LC/TOF) Applications for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography/Time-of-Flight (LC/TOF) are powerful techniques that combine the separation capabilities of LC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity for metabolite identification and quantification. oup.commdpi.com

LC-MS/MS is particularly useful for quantifying low levels of analytes in complex matrices like plasma and urine. euchembioj.com Research has shown that LC-MS/MS can be used to determine haloperidol concentrations in human plasma with a lower limit of quantification of 1 ng/mL. euchembioj.com These methods often involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences. euchembioj.com The detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity. researchgate.net For example, the transition of m/z 376.29 → 165.14 can be monitored for haloperidol. researchgate.net

LC/TOF mass spectrometry is instrumental in identifying unknown metabolites. oup.comoup.com In the context of this compound, LC/TOF experiments have confirmed its presence in patient urine samples. oup.comoup.com The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of the detected ions, aiding in the structural elucidation of metabolites. nih.gov For instance, LC/MS/MS analysis can yield the expected mass of 552.1 for this compound. nih.gov

Table 2: LC-MS/MS Method Details for Haloperidol Analysis

| Parameter | Value |

|---|---|

| Sample Preparation | Salt-assisted liquid-liquid microextraction |

| LC Column | C18 |

| Detection | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Lower Limit of Quantification | 1 ng/mL |

| Calibration Range | 1-15 ng/mL |

Spectroscopic Characterization Techniques

Spectroscopic techniques are employed to confirm the identity and structure of isolated metabolites.

UV Spectral Analysis for this compound Confirmation

UV spectral analysis is a straightforward method used to support the identification of this compound. nih.gov After separation by HPLC, the UV spectrum of the suspected this compound peak can be recorded and compared with known spectra. Haloperidol itself shows a maximum absorption at specific wavelengths, for example, around 245 nm or 247.5 nm, depending on the solvent used. jddtonline.inforjptonline.org In one study, a peak observed in an HPLC chromatogram at 270 nm was confirmed to be this compound, in part, through UV spectral analysis. nih.gov The consistency of the UV spectrum of the metabolite with that of the parent compound, albeit with potential shifts due to the glucuronide moiety, provides evidence for its identity. nih.gov

Table 3: Reported UV Absorption Maxima for Haloperidol

| Wavelength (λmax) | Solvent/Medium |

|---|---|

| 247.5 nm | Phosphate (B84403) buffer (pH 7.4) |

| 245 nm | Methanol - 0.1M HCl mixture (9:1) |

Enzymatic Hydrolysis for Glucuronide Confirmation and Indirect Quantification

Enzymatic hydrolysis is a key biochemical tool used in the analysis of glucuronidated metabolites.

Beta-Glucuronidase Hydrolysis Methods and Optimization

Beta-glucuronidase is an enzyme that specifically cleaves the glucuronic acid moiety from a glucuronide conjugate, releasing the parent drug. oup.comsmolecule.com This reaction is widely used to confirm the presence of glucuronides and for their indirect quantification. nih.govoup.com The process involves incubating a biological sample, such as urine, with β-glucuronidase, which hydrolyzes this compound back to free haloperidol. oup.comsmolecule.com A subsequent increase in the concentration of free haloperidol, as measured by techniques like LC-MS/MS, confirms the initial presence of the glucuronide conjugate. oup.com

The optimization of the hydrolysis reaction is critical for accurate results. oup.com Factors such as enzyme concentration, incubation temperature, and incubation time are carefully controlled. oup.comimcstips.com For instance, studies have determined that an optimal incubation temperature for the hydrolysis of this compound is 60°C. oup.comimcstips.com The duration of incubation is also optimized to ensure complete hydrolysis, with studies assessing time points such as 15, 30, 45, 60, 90, and 120 minutes. oup.com One study found that 100% hydrolysis was achieved after 60 minutes at 60°C. imcstips.com The pH of the reaction is also important, with phosphate buffers at a pH of around 7.5 being utilized. oup.comimcstips.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Haloperidol |

| This compound |

| UDP-glucuronic acid |

| Loratidine |

| Diphenylamine |

Challenges and Advancements in Glucuronide Quantification in Biological Matrices for Research

The quantification of glucuronide metabolites, such as this compound, in biological matrices is critical for drug metabolism and toxicological studies. scispace.com However, this process presents significant analytical challenges.

A primary difficulty lies in the inherent instability of some glucuronide conjugates in biological fluids. nih.govresearchgate.net Acyl glucuronides, for instance, are known to be unstable and can break down into their parent aglycone during sample collection, storage, and analysis. nih.govresearchgate.net This degradation necessitates immediate ex vivo stabilization of samples to ensure the accurate measurement of both the metabolite and the parent drug. researchgate.net Furthermore, some glucuronides can undergo pH-dependent intramolecular migration and covalently bind to proteins, which can complicate quantification and potentially lead to toxicity. nih.gov

Another challenge is the highly hydrophilic nature of glucuronides, which makes their separation from biological matrix components difficult. scispace.comresearchgate.net Traditional quantification methods often involved an indirect approach: enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide back to its parent compound (aglycone), followed by analysis of the aglycone. scispace.comnih.gov This method has several drawbacks:

Incomplete Hydrolysis: The enzymatic reaction may not proceed to completion, leading to an underestimation of the glucuronide concentration. scispace.com

Enzyme Inhibition/Excess: An excess of the enzyme may paradoxically lead to incomplete deconjugation. scispace.com

Aglycone Instability: The resulting aglycone itself might be unstable under the hydrolytic conditions. scispace.com

Lack of Access: In tissue samples, the β-glucuronidase may not have full access to all subcellular compartments, like microsomes, resulting in underestimation. scispace.com

The direct measurement of intact glucuronides presents its own set of obstacles, primarily the need for authentic analytical standards for calibration. scispace.comresearchgate.net These standards are often not commercially available or are prohibitively expensive. scispace.com

Despite these challenges, significant advancements have been made. The advent of highly sensitive and selective triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments allows for the direct measurement of glucuronides without the need for hydrolysis. scispace.comresearchgate.net This approach offers improved accuracy, precision, and quicker sample preparation. scispace.comresearchgate.net To overcome the lack of authentic standards, semi-quantitative approaches can be used, where a response factor for the glucuronide is used to quantify it against the calibration curve of the parent drug. researchgate.net Other advancements include the development of improved sample preparation techniques like solid-phase extraction (SPE) and the use of immobilized enzyme reactors (IMERs) for producing glucuronide standards in vitro. scispace.comcore.ac.uk More recently, chemical isotope labeling strategies are being developed for the comprehensive profiling of glucuronide conjugates in biological samples. acs.org

Table 1: Key Challenges in Glucuronide Quantification for Research

| Challenge | Description | Impact on Research | References |

|---|---|---|---|

| Analyte Instability | Glucuronides (especially acyl type) can degrade back to the parent drug in the biological matrix. | Inaccurate measurement of both metabolite and parent drug concentrations. | nih.govresearchgate.net |

| High Hydrophilicity | Difficult to separate from endogenous, interfering components in the matrix (e.g., plasma, urine). | Poor recovery during sample extraction, leading to underestimation. | scispace.comresearchgate.net |

| Hydrolysis Issues | Indirect methods using enzymatic hydrolysis can be incomplete or inhibited. | Inaccurate quantification; results may not reflect true metabolite levels. | scispace.comnih.gov |

| Standard Unavailability | Authentic, purified glucuronide standards for direct quantification are often scarce and costly. | Hinders direct quantitative analysis, forcing reliance on less accurate methods. | scispace.comcore.ac.uknih.gov |

| Matrix Effects | Co-eluting substances in the biological sample can suppress or enhance the analyte signal in MS-based detection. | Compromises the accuracy and reproducibility of the analytical method. | oup.comeuchembioj.com |

Validation of Analytical Methods for this compound Research Studies

The validation of analytical methods is a mandatory requirement to ensure that the data generated in research studies are reliable, reproducible, and accurate. globalresearchonline.netgsconlinepress.com For this compound, this process is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. nih.gov Validation demonstrates that a specific analytical procedure is suitable for its intended purpose. globalresearchonline.net The parameters for validation are outlined by international regulatory bodies like the International Conference on Harmonisation (ICH) and the European Medicines Agency (EMA). euchembioj.comglobalresearchonline.neteuropa.eu

Since this compound is a major metabolite of Haloperidol, analytical methods are often developed to quantify the parent drug, Haloperidol, following an enzymatic hydrolysis step that converts the glucuronide back to the parent form. oup.comoup.comnih.gov In this context, the validation is performed for the quantification of Haloperidol itself, with the hydrolysis step being a critical part of the sample preparation. oup.comoup.com

A full validation for a chromatographic method, such as LC-MS/MS, used in this compound research encompasses several key parameters: europa.eu

Selectivity and Specificity: The method must be able to unequivocally measure the analyte of interest (e.g., Haloperidol post-hydrolysis) without interference from other components in the matrix, such as other metabolites or endogenous substances. euchembioj.comglobalresearchonline.net This is typically assessed by analyzing blank matrix samples from multiple sources. euchembioj.com

Linearity and Range: The analytical procedure must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. globalresearchonline.net For an LC-MS/MS method for Haloperidol in human plasma, a validated range might be 1-15 ng/mL, with a correlation coefficient (r²) greater than 0.99. euchembioj.comeuchembioj.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. euchembioj.com For Haloperidol analysis in plasma, an LLOQ of 1 ng/mL has been reported. euchembioj.comeuchembioj.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results from repeated measurements of the same sample. globalresearchonline.net For bioanalytical methods, accuracy should generally be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). europa.eu

Matrix Effect: This assesses the impact of the biological matrix on the ionization of the analyte. It is evaluated by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution. europa.eu

Carryover: This ensures that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration or blank sample. oup.com

Stability: The stability of the analyte must be evaluated under various conditions that reflect the sample's lifecycle during a study. This includes stability in the biological matrix at room temperature, through freeze-thaw cycles, and long-term storage at frozen temperatures. euchembioj.comeuropa.eu For this compound, this also implicitly includes the stability of the conjugate before the hydrolysis step.

In a study validating an LC/MSMS method for Haloperidol in urine, where this compound is a major metabolite, the identity of the glucuronide was confirmed by observing its mass (551.1722 m/z) and showing that enzymatic hydrolysis led to a significant increase in the free Haloperidol concentration. oup.comoup.com

Table 2: Typical Validation Parameters for an LC-MS/MS Method in Haloperidol Research

| Validation Parameter | Definition | Typical Acceptance Criteria | References |

|---|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from other components in the sample. | No significant interference at the retention time of the analyte and internal standard. | euchembioj.comeuropa.eu |

| Linearity (Range) | Interval between the upper and lower analyte concentrations for which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99. | euchembioj.comglobalresearchonline.net |

| LLOQ | Lowest concentration reliably quantified with acceptable accuracy and precision. | Accuracy: ±20%; Precision: ≤20% CV. | euchembioj.comeuropa.eu |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (except LLOQ). | globalresearchonline.neteuropa.eu |

| Precision | Agreement among a series of measurements from the same sample. | Coefficient of Variation (CV) ≤15% (except LLOQ). | globalresearchonline.neteuropa.eu |

| Matrix Effect | The direct or indirect alteration of analyte response due to interfering components in the matrix. | CV of the response ratio across at least 6 matrix lots should be ≤15%. | europa.eu |

| Stability | Chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should be within ±15% of the initial concentration. | euchembioj.comeuropa.eu |

Regulation and Modulation of Haloperidol Glucuronidation

Influence of Enzyme Inducers on UGT Activity in Experimental Systems

Enzyme induction can significantly alter the rate of drug metabolism. For compounds like haloperidol (B65202), where glucuronidation accounts for a substantial portion of its clearance, the induction of UGT enzymes can lead to lower plasma concentrations. clinpgx.orgtandfonline.com

Xenobiotic compounds, such as phenobarbital (B1680315), are known to induce various drug-metabolizing enzymes. Studies in experimental systems have demonstrated the impact of such inducers on the glucuronidation of haloperidol. In research utilizing rat liver microsomes (RLM), pretreatment with phenobarbital resulted in a significant increase in the formation of haloperidol glucuronide. nih.gov The formation of the glucuronide metabolite was approximately doubled in microsomes from phenobarbital-induced rats compared to uninduced controls. nih.gov This finding suggests that phenobarbital upregulates the activity of the UGT isoforms responsible for haloperidol conjugation in this species, specifically pointing towards the involvement of the UGT2B family of enzymes. nih.gov Co-administration of phenobarbital with haloperidol has been observed to reduce the blood levels and effects of haloperidol, necessitating monitoring and potential dose adjustments. drugs.com

| Experimental System | Inducer | Observed Effect on Haloperidol Glucuronidation | Implicated UGT Family |

|---|---|---|---|

| Rat Liver Microsomes (RLM) | Phenobarbital | ~2-fold increase in this compound formation | UGT2B |

Impact of Specific Inhibitors on Haloperidol Glucuronidation

The inhibition of UGT enzymes can impair the clearance of haloperidol, potentially leading to increased plasma concentrations. Inhibition studies are crucial for identifying the specific UGT isoforms involved in a metabolic pathway and for predicting potential drug-drug interactions. criver.comcriver.com

To identify the specific human UGT isoforms responsible for haloperidol's O-glucuronidation, researchers employ correlation analyses with isoform-specific probe substrates and direct inhibition studies with selective inhibitors. doi.orgnih.gov

In studies using a panel of human liver microsomes (HLM), the rate of haloperidol O-glucuronidation showed a significant correlation (r = 0.732, p < 0.01) with the O-glucuronidation of zidovudine (B1683550) (AZT), a known probe substrate for UGT2B7. nih.govdoi.org This suggests a major contribution from the UGT2B7 isoform. nih.govdoi.org

Further evidence was provided by chemical inhibition studies. Gemfibrozil, a known inhibitor of UGT2B7, was found to prominently inhibit haloperidol O-glucuronidation in pooled HLM, reducing its activity to 58% of the control. nih.gov In contrast, inhibitors selective for other isoforms, such as hecogenin (B1673031) (a selective inhibitor of UGT1A4), had a less pronounced effect. doi.org These findings collectively indicate that while UGT1A4 and UGT1A9 contribute to the O-glucuronidation of haloperidol, UGT2B7 is the primary enzyme responsible for this metabolic pathway in humans. nih.govdoi.orgresearchgate.net

| UGT Isoform | Probe Substrate / Inhibitor | Finding in Haloperidol Glucuronidation Studies | Conclusion |

|---|---|---|---|

| UGT2B7 | Zidovudine (Probe Substrate) | Significant positive correlation with haloperidol O-glucuronidation rate. nih.govdoi.org | Major contributor to haloperidol O-glucuronidation. nih.gov |

| UGT2B7 | Gemfibrozil (Inhibitor) | Prominently inhibited haloperidol O-glucuronidation (58% of control). nih.gov | |

| UGT1A4 | Hecogenin (Inhibitor) | Minor inhibition observed. doi.org | Minor contributor to haloperidol O-glucuronidation. nih.gov |

| UGT1A9 | Niflumic Acid (Inhibitor) | Contributes to O-glucuronidation. doi.org | Moderate contributor to haloperidol O-glucuronidation. nih.gov |

Certain drugs, while not classified as specific UGT inhibitors, can modulate the glucuronidation of co-administered medications. Carbamazepine (B1668303) and valproate are two such agents whose effects on haloperidol metabolism have been investigated.

Carbamazepine: Co-administration of carbamazepine with haloperidol consistently leads to a significant, dose-dependent reduction in the plasma concentration of haloperidol. researchgate.netnih.govnih.govnih.gov This interaction is attributed to carbamazepine's potent induction of metabolic enzymes, including UGTs. tandfonline.comresearchgate.net The reduction in haloperidol levels can be substantial, with decreases of 59% to 61% reported, potentially leading to a loss of therapeutic effect. nih.govdrugs.com

Valproate: The interaction between valproate and haloperidol is less definitive. Some clinical data suggest that valproate may act as an inhibitor of haloperidol metabolism, though one study found it had no significant effect on haloperidol plasma levels. tandfonline.comnih.gov However, in vitro studies provide a clear mechanism for potential inhibition. Valproic acid has been shown to competitively inhibit UGT2B7, the primary enzyme for haloperidol O-glucuronidation, and uncompetitively inhibit UGT1A9. nih.govresearchgate.net This discrepancy highlights the complexity of translating in vitro findings to clinical outcomes.

| Modulator | Observed Clinical Effect on Haloperidol Levels | Mechanism Related to Glucuronidation |

|---|---|---|

| Carbamazepine | Significant decrease. researchgate.netnih.govnih.gov | Induction of metabolic enzymes, including UGTs. tandfonline.comresearchgate.net |

| Valproate | Inhibitory effect suggested, but clinical evidence is mixed. tandfonline.comnih.gov | In vitro inhibition of UGT2B7 (competitive) and UGT1A9 (uncompetitive). nih.govresearchgate.net |

Interspecies Differences in Glucuronidation Regulation and Inducibility

Significant differences exist in drug metabolism across species, which is a critical consideration when extrapolating preclinical data to humans. nih.govmdpi.com The glucuronidation of haloperidol is a clear example of this variability. doi.orgnih.gov

In humans, haloperidol O-glucuronidation is catalyzed primarily by UGT2B7, with smaller contributions from UGT1A9 and UGT1A4. nih.govdoi.org In contrast, studies using rat liver microsomes have identified UGT2B1 and UGT2B12 as the main isoforms responsible for catalyzing this reaction. nih.gov This highlights a fundamental difference in the specific enzymes involved between the two species.

Furthermore, there are functional differences in homologous enzymes. For instance, human UGT1A4 is capable of N-glucuronidating haloperidol, whereas rat UGT1A4 is not functional, a feature that has been used experimentally to distinguish between O- and N-glucuronide metabolites. doi.org The inducibility of these enzymes also varies. As previously noted, phenobarbital significantly induces haloperidol glucuronidation in rats, a response governed by the specific regulatory mechanisms of rat UGT2B enzymes. nih.gov These differences underscore the importance of species-specific metabolic profiling in drug development.

| Parameter | Human | Rat |

|---|---|---|

| Primary UGTs for O-Glucuronidation | UGT2B7 (major), UGT1A9, UGT1A4. nih.govdoi.org | UGT2B12, UGT2B1. nih.gov |

| UGT1A4 Functionality | Catalyzes N-glucuronidation. nih.gov | Non-functional. doi.org |

| Inducibility by Phenobarbital | Considered a moderate to strong inducer of haloperidol metabolism. tandfonline.com | Demonstrated to double glucuronide formation in liver microsomes. nih.gov |

Comparative Metabolic Research of Haloperidol Glucuronide

Analog Studies: Haloperidol (B65202) vs. Sila-Haloperidol and Related Compounds

The substitution of carbon with silicon in the molecular structure of haloperidol has been shown to fundamentally alter its metabolic fate, particularly concerning phase II glucuronidation pathways. nih.gov Research comparing the in vitro metabolism of haloperidol with its silicon analog, sila-haloperidol, has revealed significant differences. nih.gov In these studies, a key phase II metabolite of haloperidol is the glucuronide conjugate formed at the hydroxyl group on the piperidine (B6355638) ring. nih.gov

However, when sila-haloperidol was incubated with rat, dog, and human hepatocytes, or with liver microsomes supplemented with the necessary cofactor UDP-glucuronic acid (UDPGA), the analogous metabolite was not detected. nih.gov This indicates that the silanol (B1196071) (Si-OH) group of sila-haloperidol does not undergo glucuronidation under the same conditions that the carbinol (C-OH) group of haloperidol does. nih.gov This finding suggests that introducing silanol groups into drug molecules could be a strategy to increase hydrophilicity without enabling direct phase II metabolism via glucuronidation. nih.gov This metabolic divergence was further supported by similar findings with another pair of carbon/silicon analogs, trifluperidol (B1206776) and sila-trifluperidol. nih.gov

| Parent Compound | Hydroxy-Glucuronide Formation | Pyridinium (B92312) Metabolite Formation | Piperidine Ring Opening |

|---|---|---|---|

| Haloperidol | Observed | Observed | Not Observed |

| Sila-Haloperidol | Not Observed | Not Observed | Observed |

Comparative Enzymology of Haloperidol Glucuronidation Across Diverse Species (e.g., Human, Rat, Baboon)

The enzymatic processes responsible for haloperidol glucuronidation exhibit species-specific variations. In humans, glucuronidation is a major metabolic pathway for haloperidol, accounting for a significant portion of its clearance. nih.govclinpgx.org Detailed enzymatic studies using human liver microsomes (HLM) have identified the specific UDP-glucuronosyltransferase (UGT) isoforms involved. The primary reaction is O-glucuronidation, which is catalyzed by UGT1A4, UGT1A9, and UGT2B7. nih.gov Among these, UGT2B7 is the principal contributor, responsible for approximately 70% of this activity, while UGT1A9 and UGT1A4 contribute about 20% and 10%, respectively. nih.gov A minor pathway, N-glucuronidation, is catalyzed exclusively by UGT1A4. nih.gov

| Glucuronidation Type | UGT Isoform | Approximate Contribution in Humans |

|---|---|---|

| O-Glucuronidation (Major) | UGT2B7 | ~70% |

| UGT1A9 | ~20% | |

| UGT1A4 | ~10% | |

| N-Glucuronidation (Minor) | UGT1A4 | Sole catalyst |

Studies in non-human primates, such as the baboon, indicate that the metabolic pathways of haloperidol are similar to those in humans. Research has demonstrated that baboons metabolize haloperidol and its tetrahydropyridine (B1245486) analog (HPTP) to produce pyridinium species (HPP+ and RHPP+), which closely parallels the profile observed in humans. nih.gov Furthermore, a glucuronide metabolite of reduced HPTP was also identified in baboon urine, confirming the activity of the glucuronidation pathway in this species. nih.gov

In rats, glucuronidation is also a recognized metabolic route. nih.gov However, caution is required when extrapolating metabolic data from laboratory animals to humans due to known interspecies differences in UGT enzyme activity and expression. nih.govsemanticscholar.org General comparative studies on intestinal glucuronidation have shown that while there is a correlation, intrinsic clearance values tend to be lower in humans than in laboratory animals like rats. nih.gov

Relationship to Other Haloperidol Metabolites in Research Contexts

The metabolism of haloperidol involves a significant interplay between glucuronidation and carbonyl reduction. Carbonyl reduction of haloperidol to reduced haloperidol (RHAL) is a primary metabolic route, occurring alongside direct glucuronidation of the parent drug. nih.govnih.gov This reduced metabolite is also a substrate for glucuronidation, leading to the formation of reduced haloperidol glucuronide (RHAL-GL). nih.gov

Clinical research in patients has shown that plasma concentrations of this compound (HAL-GL) are significantly higher than those of haloperidol, RHAL, or RHAL-GL, underscoring glucuronidation as a dominant pathway. nih.gov An interesting dynamic exists between these two pathways that appears to be dose-dependent. Studies have reported a significant negative correlation between the dose of haloperidol and the plasma glucuronidation ratio, while the reduction ratio showed a positive correlation. nih.gov This suggests that as the dose increases, the metabolic balance may shift, with the carbonyl reduction pathway becoming more prominent relative to the glucuronidation pathway. nih.gov

In addition to glucuronidation and carbonyl reduction, haloperidol is metabolized via an oxidative pathway to form potentially neurotoxic pyridinium metabolites, primarily 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+). researchgate.netnih.gov This conversion is catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov

Future Directions in Haloperidol Glucuronide Research

Advancements in Understanding UGT Polymorphisms and Their Implications for In Vitro Metabolic Research

The glucuronidation of haloperidol (B65202) is primarily mediated by the UGT1A4, UGT1A9, and UGT2B7 enzymes. nih.govdoi.org O-glucuronidation is the major modification, with N-glucuronidation occurring at much lower levels. clinpgx.org The kinetic activities of these enzymes exhibit significant interindividual variability, which is a critical factor in both the therapeutic efficacy and adverse effects of the drug. mdpi.com Genetic polymorphisms within the genes encoding these UGT enzymes are a major source of this variability.

Advancements in genomic research are enabling a more detailed exploration of these polymorphisms and their functional consequences. For instance, single nucleotide polymorphisms (SNPs) in UGT genes can alter enzyme expression levels or catalytic activity, thereby affecting the rate of haloperidol glucuronidation. In vitro studies utilizing recombinant UGTs expressing specific variants are crucial for characterizing the kinetic differences between wild-type and polymorphic enzymes. researchgate.net Such studies can elucidate how a particular SNP might alter the Michaelis-Menten constant (Km) or maximum velocity (Vmax) of haloperidol glucuronidation. This information is vital for building a comprehensive picture of how an individual's genetic makeup can influence their response to haloperidol.

Research has successfully estimated the relative contributions of the key UGT isoforms to haloperidol O-glucuronidation in human liver microsomes (HLM). nih.govdoi.org These findings provide a baseline for investigating how genetic variants in one or more of these enzymes could shift the metabolic profile.

| UGT Isoform | Estimated Contribution (%) |

|---|---|

| UGT2B7 | ~70% |

| UGT1A9 | ~20% |

| UGT1A4 | ~10% |

Further in vitro research is needed to systematically map the landscape of UGT polymorphisms and their impact on haloperidol metabolism. This involves screening for known and novel variants in patient populations and then functionally characterizing these variants using in vitro expression systems. researchgate.net This knowledge will be instrumental in developing pharmacogenetic tests that can predict an individual's metabolic capacity for haloperidol, thereby guiding personalized dosing strategies.

Development of Novel In Vitro Systems for High-Throughput Glucuronidation Studies

Traditional in vitro metabolism studies can be labor-intensive and time-consuming. The development of novel in vitro systems for high-throughput screening (HTS) is set to revolutionize the study of drug glucuronidation. nih.gov These systems are designed to rapidly screen large libraries of compounds, including drugs and their metabolites, for their interaction with UGT enzymes.

One promising approach involves the use of fluorescence-based HTS assays. nih.gov These assays employ fluorescent probes that, upon glucuronidation by a specific UGT isoform, exhibit a change in their fluorescent properties. This allows for the rapid quantification of enzyme activity in a multi-well plate format. Such assays can be adapted to screen for inhibitors of haloperidol glucuronidation or to assess the glucuronidation potential of new haloperidol analogs.

Another area of development is the use of engineered cell lines that stably express specific UGT enzymes. researchgate.netnih.gov These cell-based assays provide a more physiologically relevant environment for studying glucuronidation compared to isolated microsomes. They can be used to investigate the impact of cellular transport processes on haloperidol metabolism and to screen for compounds that modulate UGT expression. For example, the Flp-In T-Rex 293 cell line has been utilized to study the functional effects of UGT SNPs in vitro. researchgate.net

The application of these HTS technologies to haloperidol research will enable the rapid identification of potential drug-drug interactions involving the glucuronidation pathway. criver.com For instance, a large panel of co-administered drugs could be screened for their inhibitory effects on UGT1A4, UGT1A9, and UGT2B7, the key enzymes in haloperidol metabolism. nih.govdoi.org This would provide valuable data for predicting and preventing adverse drug interactions in a clinical setting.

Integration of Computational Modeling with Experimental Data for Enhanced Metabolic Pathway Prediction

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is becoming an indispensable tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com The integration of in vitro experimental data into these models is crucial for enhancing their predictive power. nih.gov

For haloperidol, PBPK models are being developed to predict its pharmacokinetic profile in various populations. mdpi.com A key component of these models is the accurate representation of its metabolic pathways, including glucuronidation. In vitro kinetic data for haloperidol glucuronidation by different UGT isoforms serve as critical input parameters for these models.

| UGT Isoform | Km (μM) | Vmax (nmol·min⁻¹·mg⁻¹) |

|---|---|---|

| UGT1A4 | 64 | 0.6 |

| UGT1A9 | 174 | 2.3 |

| UGT2B7 | 45 | 1.0 |

Data sourced from studies with recombinant UGTs. nih.govdoi.org

These kinetic parameters, when incorporated into a PBPK model, allow for the simulation of haloperidol metabolism and the prediction of plasma concentrations of both the parent drug and its glucuronide metabolite. mdpi.com Furthermore, these models can be used to explore the impact of UGT polymorphisms on haloperidol pharmacokinetics by adjusting the enzyme activity parameters based on in vitro data from specific variants.

Molecular modeling techniques are also being employed to gain a deeper understanding of the interactions between haloperidol and the active sites of UGT enzymes. researchgate.net These models can help to explain the substrate specificity of different UGT isoforms and to predict how structural modifications to the haloperidol molecule might affect its glucuronidation. By combining molecular modeling with in vitro kinetic data, researchers can develop more accurate predictions of metabolic pathways for new chemical entities related to haloperidol. The ultimate goal is to create a comprehensive in silico model of haloperidol metabolism that can be used to optimize drug therapy and minimize the risk of adverse events.

Q & A

Basic: What are the key metabolic pathways and analytical methods for detecting Haloperidol Glucuronide in human samples?

This compound is formed via glucuronidation , a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This occurs primarily at the hydroxyl group of reduced haloperidol (hydroxyhaloperidol), forming an O-glucuronide conjugate . Analytical detection relies on liquid chromatography-high-resolution mass spectrometry (LC-HRMS) coupled with chemical derivatization. For example, hydroxyl group derivatization using trimethylsilyl iodide (TMSI) confirms O-glucuronidation by detecting three derivatized groups on the glucuronide moiety . Radiolabeling studies (e.g., ¹⁴C-labeled haloperidol) have also quantified its urinary excretion (18% of administered dose) .

Basic: What is the relative abundance of this compound compared to other metabolites in plasma?

In psychiatric patients, plasma metabolite concentrations rank as follows: This compound > unchanged Haloperidol > reduced Haloperidol > reduced this compound . This hierarchy highlights glucuronidation as a dominant metabolic pathway. Quantification requires isotope dilution assays or stable isotope-labeled internal standards to account for matrix effects, particularly in LC-MS workflows .

Advanced: Which UGT isoforms are responsible for this compound formation, and how can their contributions be experimentally determined?

UGT phenotyping studies identify UGT1A1, 1A3, 1A9, and 2B7 as primary isoforms involved in Haloperidol Glucuronidation . Methodologically:

- Use recombinant UGT enzymes to assess isoform-specific activity.

- Apply RAF (relative activity factor) scaling to extrapolate in vitro data to hepatic clearance .

- Validate findings with chemical inhibition assays (e.g., using UGT isoform-specific inhibitors like hecogenin for UGT1A1) .

Discrepancies between in vitro and clinical data may arise from interindividual variability in UGT expression or drug-drug interactions.

Advanced: How should researchers design experiments to quantify this compound in tissues with high phospholipid content (e.g., brain or liver)?

Key considerations include:

- Sample preparation : Avoid Hybrid SPE due to poor glucuronide recovery (≤30% for this compound) caused by phospholipid binding . Opt for protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using mixed-mode cartridges .

- Derivatization : Use TMSI to enhance ionization efficiency and distinguish O-glucuronides from N- or acyl-glucuronides .

- Matrix-matched calibration : Account for ion suppression in LC-MS by spiking calibration standards into blank tissue homogenates .

Advanced: How can conflicting data on this compound’s stability and pharmacokinetic variability be resolved?

Contradictions often stem from:

- pH-dependent instability : Acyl-glucuronides are prone to hydrolysis, but Haloperidol O-glucuronide is stable in neutral-to-alkaline conditions. Validate stability using forced degradation studies (e.g., incubate at pH 2–9 for 24 hours) .

- UGT polymorphism : Screen patient cohorts for UGT1A128 or UGT2B72 alleles, which alter glucuronidation rates .

- Species differences : Rat liver microsomes (RLMs) may underrepresent human glucuronidation pathways; prioritize human liver microsomes (HLMs) or hepatocytes .

Advanced: What is the role of this compound in the gut-prostate axis, and how can this be mechanistically studied?

Evidence suggests this compound, produced by gut bacteria (e.g., Parabacteroides), modulates prostate gene expression (e.g., downregulating Cyp1a1 and upregulating Alox15) via the "gut-prostate axis" . To investigate:

- Use germ-free vs. colonized mouse models to compare metabolite levels and prostate transcriptomes.

- Apply metabolomic profiling (LC-MS) of fecal and serum samples to correlate glucuronide concentrations with gene expression changes .

- Validate causality via fecal microbiota transplantation (FMT) from high-glucuronide donors to germ-free recipients .

Advanced: What methodological challenges arise in distinguishing this compound from isomeric metabolites?

Isomeric glucuronides (e.g., O- vs. N-glucuronides) require:

- Derivatization strategies : TMSI derivatizes hydroxyl groups on O-glucuronides, while acyl-glucuronides require carboxyl group derivatization with ethoxytrimethylsilane (EtOSiMe₃) .

- MS/MS fragmentation : Haloperidol O-glucuronide produces a characteristic product ion at m/z 392.199, corresponding to the aglycone fragment .

- Chromatographic resolution : Use HILIC columns to separate polar glucuronides with similar mass spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.